3-Ethoxyspiro[3.3]heptan-1-ol
Overview
Description
3-Ethoxyspiro[3.3]heptan-1-ol: is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . It is characterized by a spirocyclic structure, which includes a seven-membered ring fused to a three-membered ring, with an ethoxy group and a hydroxyl group attached to the carbon atoms
Mechanism of Action
Remember to handle all chemical compounds with care, following appropriate safety guidelines. According to the safety information provided, this compound has been labeled with the signal word “Warning” and has hazard statements H227, H315, H319, H335 . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxyspiro[3.3]heptan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with an ethoxy group in the presence of a reducing agent to form the desired alcohol . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxyspiro[3.3]heptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine or chlorine) or nucleophiles (e.g., amines or thiols) under suitable conditions.
Major Products:
Oxidation: Formation of spirocyclic ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
Chemistry: 3-Ethoxyspiro[3.3]heptan-1-ol is used as a building block in organic synthesis. Its unique spirocyclic structure makes it valuable for the synthesis of complex molecules and natural product analogs .
Biology and Medicine: In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers, coatings, and other advanced materials .
Comparison with Similar Compounds
3-Ethoxyspiro[3.3]heptane: Lacks the hydroxyl group, which may affect its reactivity and applications.
3-Hydroxyspiro[3.3]heptane: Lacks the ethoxy group, which may influence its solubility and chemical behavior.
3-Methoxyspiro[3.3]heptan-1-ol: Similar structure but with a methoxy group instead of an ethoxy group, potentially affecting its physical and chemical properties.
Uniqueness: 3-Ethoxyspiro[3.3]heptan-1-ol is unique due to the presence of both an ethoxy group and a hydroxyl group on a spirocyclic framework.
Properties
IUPAC Name |
3-ethoxyspiro[3.3]heptan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-11-8-6-7(10)9(8)4-3-5-9/h7-8,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFKPALWFRIUKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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